Buserelin

Übersicht

Beschreibung

Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist. It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as estrogen-dependent conditions like endometriosis and uterine fibroids . This compound is also utilized in assisted reproduction and as part of transgender hormone therapy .

Wissenschaftliche Forschungsanwendungen

Buserelin has a wide range of scientific research applications:

Chemistry: Used in the study of peptide synthesis and degradation.

Biology: Investigated for its role in hormone regulation and reproductive biology.

Medicine: Applied in the treatment of hormone-dependent cancers, endometriosis, and as part of assisted reproductive technologies

Veterinary Medicine: Used for the induction of ovulation and improving conception rates in animals.

Wirkmechanismus

Buserelin stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor (GnRHR). This desensitizes the GnRH receptor, reducing the amount of gonadotropin released. In males, this results in a reduction in the synthesis and release of testosterone, while in females, estrogen secretion is inhibited . The molecular targets involved include the GnRH receptors in the pituitary gland, which play a crucial role in the regulation of reproductive hormones .

Safety and Hazards

Vorbereitungsmethoden

Buserelin can be synthesized using solid-phase peptide synthesis (SPPS) methods. The process involves the gradual coupling of protected amino acids to a resin, followed by deprotection and purification steps . Industrial production methods include the use of ultrafiltration to remove thermal sources, which helps in reducing the loss rate of this compound during preparation . Another method involves the preparation of this compound acetate lipid microbubbles, which enhances the drug’s targeting properties and reduces toxicity .

Analyse Chemischer Reaktionen

Buserelin undergoes several types of chemical reactions, including:

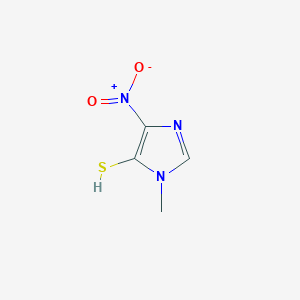

Deamidation: The removal of an amide group.

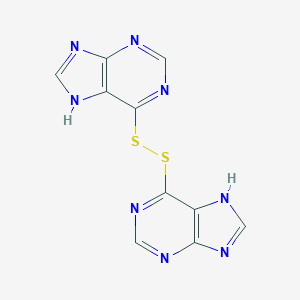

Disulfide bond cleavage: The breaking of disulfide bonds.

Ether cleavage: The breaking of ether bonds.

Peptide bond hydrolysis: The breaking of peptide bonds.

Oxidation: The addition of oxygen or the removal of hydrogen.

Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents, and specific enzymes. The major products formed from these reactions are typically smaller peptide fragments and modified amino acids .

Vergleich Mit ähnlichen Verbindungen

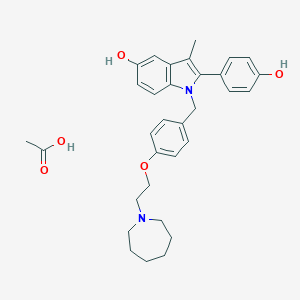

Buserelin is compared with other GnRH agonists such as leuprorelin, goserelin, and triptorelin. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications . For example:

Leuprorelin: Used in the treatment of prostate cancer and endometriosis.

Goserelin: Applied in the treatment of breast cancer and prostate cancer.

Triptorelin: Used for the treatment of hormone-responsive cancers and in assisted reproduction.

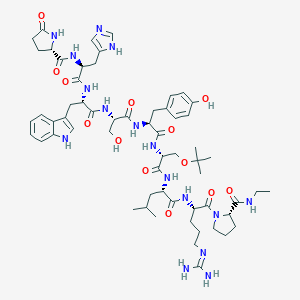

This compound is unique in its specific modifications, such as the substitution of glycine in position 6 by D-serine and glycinamide in position 10 by ethylamide, which enhances its LHRH effect .

Eigenschaften

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMDEDHDQYLBRT-DRIHCAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H90N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57982-77-1 (Parent) | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30218712 | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68630-75-1 | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buserelin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

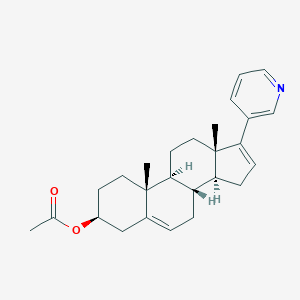

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

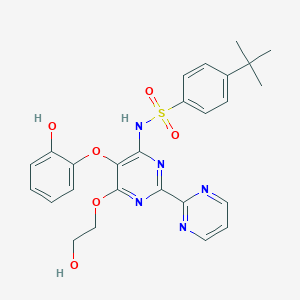

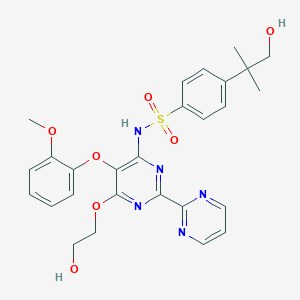

Feasible Synthetic Routes

Q & A

ANone:

ANone: Buserelin is a peptide hormone analog and does not possess catalytic properties. Its mechanism of action involves binding to and activating GnRH receptors, not catalyzing chemical reactions.

ANone: The provided research papers do not offer details on computational chemistry studies or QSAR models developed for this compound.

A: this compound is a synthetic analog of GnRH with specific amino acid substitutions that enhance its potency and prolong its duration of action compared to native GnRH. [, ] While the provided papers do not delve into detailed SAR studies, it's generally understood that modifications to the GnRH decapeptide sequence can significantly impact its receptor binding affinity, enzymatic degradation resistance, and biological activity. [, ]

ANone: The provided research papers do not contain information about the ecotoxicological effects or environmental degradation pathways of this compound.

A:

- Absorption: this compound can be administered intravenously, intranasally, subcutaneously, and through biodegradable implants. [, , , , , , ] The route of administration significantly influences its absorption and bioavailability. For example, intranasal administration results in lower peak serum concentrations compared to subcutaneous injection. []

- Distribution: After administration, this compound distributes throughout the body and primarily targets the pituitary gland and gonads, where GnRH receptors are expressed. [, , , , , ]

- Metabolism: this compound is primarily metabolized by peptidases in the blood and tissues. [, ] The major metabolite identified is the this compound-(5-9) pentapeptide. []

- Excretion: Both this compound and its metabolites are primarily excreted in the urine. [, ]

- Pharmacodynamics: this compound's primary pharmacodynamic effect is the downregulation and desensitization of GnRH receptors in the pituitary gland, leading to the suppression of LH and FSH secretion. [, , , , , ]

ANone:

- In vitro: this compound's direct effects have been studied in various cell culture models, including:

- Ovarian cells: this compound influences steroidogenesis in a dose- and cell-context-dependent manner, affecting estradiol and progesterone production. [, , ]

- Uterine leiomyoma cells: this compound exhibits antiproliferative effects, potentially mediated by annexin V and PKC activation. []

- Mammary cancer cells: this compound demonstrates both stimulatory and inhibitory effects on cell growth, depending on estrogen presence and potential interactions with LH-RH antagonist binding sites. []

- In vivo: Animal models, primarily rats, have been used extensively to evaluate this compound's effects on:

- Ovarian function: this compound suppresses ovulation, reduces ovarian weight, and alters follicular dynamics. [, , , , , ]

- Bone metabolism: this compound induces estrogen-deficiency osteopaenia, highlighting potential skeletal side effects. [, ]

- Prostate cancer: this compound, often combined with antiandrogens, effectively reduces prostate weight by suppressing testosterone production. []

- Clinical Trials: Numerous clinical trials have investigated this compound's efficacy in treating various conditions, including:

- Endometriosis: this compound effectively reduces endometriosis-associated symptoms by inducing a hypoestrogenic state. [, ]

- Prostate Cancer: this compound provides an alternative to traditional hormone therapy by effectively suppressing testosterone levels. [, ]

- Central Precocious Puberty: this compound effectively slows down pubertal development in children. [, ]

- Infertility: this compound is used in controlled ovarian hyperstimulation protocols for in vitro fertilization (IVF). [, , , ]

A: While the development of resistance to GnRH agonists like this compound is not extensively discussed in the provided papers, some studies suggest that prolonged use can lead to a restoration of gonadotropin secretion and gonadal function in certain cases. [, ] Further research is needed to fully elucidate the mechanisms underlying potential resistance development.

A: Radioimmunoassay (RIA) is the primary analytical method used to quantify this compound in serum and urine samples. [, , , ] This method utilizes antibodies specific to this compound to detect and measure its concentration. High-performance liquid chromatography (HPLC) coupled with RIA is employed to separate and quantify intact this compound and its metabolites in urine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)